molecular formula C8H17NO6 B15185600 beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- CAS No. 124378-00-3

beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)-

Cat. No.: B15185600
CAS No.: 124378-00-3
M. Wt: 223.22 g/mol
InChI Key: QWIWMRDGATVZMF-JAJWTYFOSA-N
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Description

Beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- is a compound that belongs to the class of glycosylamines Glycosylamines are derivatives of sugars where the anomeric hydroxyl group is replaced by an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- typically involves the reaction of glucose with ethanolamine. The process can be carried out under mild conditions, often requiring a catalyst to facilitate the reaction. One common method involves heating a mixture of glucose and ethanolamine in ethanol until the glucose dissolves .

Industrial Production Methods

For industrial production, the process can be scaled up using a pipeline production method. This involves continuous feeding of reactants and removal of products, which allows for high conversion rates and efficient energy use .

Chemical Reactions Analysis

Types of Reactions

Beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups such as carboxyl or aldehyde groups.

    Reduction: This reaction can be used to convert the compound into its corresponding alcohol.

    Substitution: This reaction can involve the replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

Beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of glycogen phosphorylase, it binds to the enzyme’s active site, preventing the breakdown of glycogen into glucose. This helps in maintaining blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

  • N-(beta-D-glucopyranosyl)-N’-cyclopropyl oxalamide
  • N-(beta-D-glucopyranosyl)-N’-benzoylcarbamoyl

Uniqueness

Beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its hydroxyl and amine groups provide versatility in chemical reactions, making it a valuable compound for research and industrial applications .

Properties

CAS No.

124378-00-3

Molecular Formula

C8H17NO6

Molecular Weight

223.22 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-(2-hydroxyethylamino)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C8H17NO6/c10-2-1-9-8-7(14)6(13)5(12)4(3-11)15-8/h4-14H,1-3H2/t4-,5-,6+,7-,8-/m1/s1

InChI Key

QWIWMRDGATVZMF-JAJWTYFOSA-N

Isomeric SMILES

C(CO)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

C(CO)NC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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